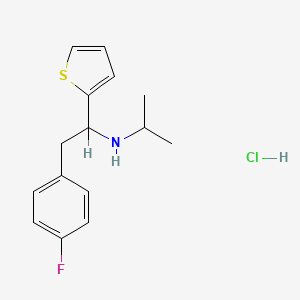
alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of p-fluorobenzyl chloride with isopropylamine to form the intermediate p-fluorobenzyl-N-isopropylamine. This intermediate is then reacted with 2-thenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism by which alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the isopropyl and thenylamine moieties.
4-Chlorobenzylamine: Similar structure with a chlorine atom instead of a fluorine atom.
4-Methoxybenzylamine: Contains a methoxy group instead of a fluorine atom.
Uniqueness
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
80154-82-1 |
|---|---|
Fórmula molecular |
C15H19ClFNS |
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
N-[2-(4-fluorophenyl)-1-thiophen-2-ylethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H18FNS.ClH/c1-11(2)17-14(15-4-3-9-18-15)10-12-5-7-13(16)8-6-12;/h3-9,11,14,17H,10H2,1-2H3;1H |
Clave InChI |
FWHANHGFZCIONK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(CC1=CC=C(C=C1)F)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


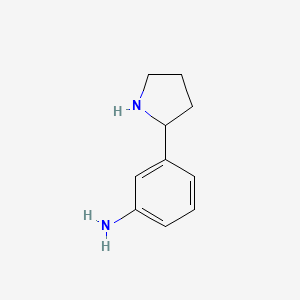
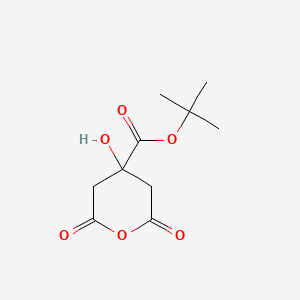
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
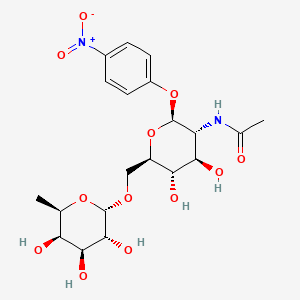
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
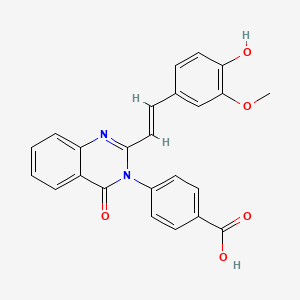
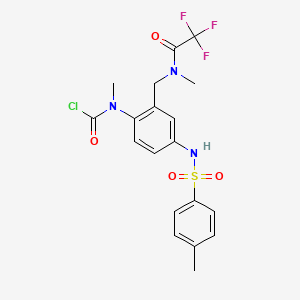
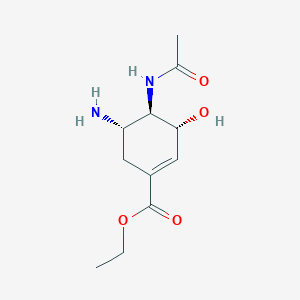
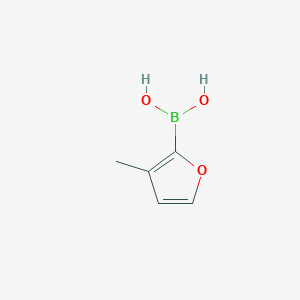

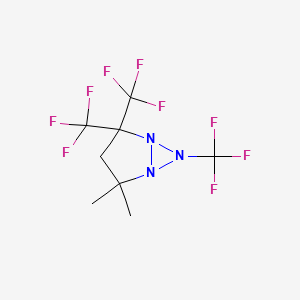

![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)

